N,N-Diethyl-p-phenylenediamine sulfate

Catalog No.
S580520
CAS No.
6065-27-6
M.F
C10H16N2.H2O4S
C10H18N2O4S
M. Wt
262.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-p-phenylenediamine sulfate

CAS Number

6065-27-6

Product Name

N,N-Diethyl-p-phenylenediamine sulfate

IUPAC Name

4-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid

Molecular Formula

C10H16N2.H2O4S
C10H18N2O4S

Molecular Weight

262.33 g/mol

InChI

InChI=1S/C10H16N2.H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3,4)

InChI Key

AYLDJQABCMPYEN-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-amino-N,N-diethylaniline, 4-amino-N,N-diethylaniline sulfate, N,N-diethyl 4-phenylenediamine, N,N-diethyl 4-phenylenediamine hydrochloride, N,N-diethyl 4-phenylenediamine monohydrochloride, N,N-diethyl 4-phenylenediamine oxalate (2:1), N,N-diethyl 4-phenylenediamine sulfate, N,N-diethyl 4-phenylenediamine sulfate (1:1), N,N-diethyl p-phenylenediamine, N,N-diethyl-1,4-phenylenediamine, N,N-diethyl-p-phenylenediamine

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O

The exact mass of the compound N,N-Diethyl-p-phenylenediamine sulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7653. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

N,N-Diethyl-p-phenylenediamine sulfate (DPD sulfate, CAS 6065-27-6) is a highly water-soluble, crystalline aromatic amine salt utilized globally as the primary chromogenic reagent for quantifying free and total chlorine, ozone, and other oxidants in aqueous systems. By pairing the N,N-diethyl-p-phenylenediamine core with a sulfate counterion, manufacturers achieve a stable, solid-state material that resists the rapid auto-oxidation characteristic of the free base [1]. This specific salt form is engineered to dissolve rapidly in water without introducing matrix-interfering ions, making it the foundational chemical for standardized spectrophotometric water quality test kits, municipal compliance monitoring, and industrial oxidant control [2].

Generic substitution of DPD sulfate with closely related analogs or alternative forms introduces severe process and analytical failures. Utilizing DPD free base is impractical for procurement and manufacturing because it is a liquid that rapidly auto-oxidizes upon exposure to air, leading to dark discoloration and ruined optical baselines [1]. Substituting with DPD oxalate, another solid salt, risks introducing oxalate ions that precipitate with calcium in hard water matrices, causing turbidity that artificially inflates spectrophotometric absorbance readings. Furthermore, replacing DPD with historical reagents like ortho-tolidine introduces severe carcinogenic risks and violates modern EPA compliance standards [2], while using N,N-dimethyl-p-phenylenediamine (DMPD) shifts the absorption maximum, breaking compatibility with factory-calibrated 515 nm colorimeters [3].

Gravimetric Precision and Shelf-Life: Sulfate Salt vs. Free Base

DPD free base is a liquid that rapidly auto-oxidizes in the presence of air and light, forming dark quinoneimine byproducts that interfere with optical baselines. In contrast, N,N-Diethyl-p-phenylenediamine sulfate is a crystalline solid that remains stable for over 24 months at room temperature . This solid state allows for precise gravimetric dispensing during the mass manufacturing of standardized powder pillows and tablet reagents, eliminating the handling complexities and rapid degradation associated with the liquid free base[1].

Evidence DimensionPhysical state and shelf-life stability
Target Compound DataCrystalline solid, >24 months stability at ambient temperature
Comparator Or BaselineDPD Free Base (Liquid, immediate auto-oxidation upon air exposure)
Quantified Difference>2-year extended shelf life and enablement of solid-state formulation
ConditionsAmbient storage and standard reagent formulation

Enables accurate gravimetric preparation of standardized test kits and prevents inventory loss due to reagent degradation.

Optical Assay Clarity in Hard Water: Sulfate vs. Oxalate Counterions

While both sulfate and oxalate salts of DPD improve stability over the free base, the choice of counterion critically impacts assay performance in hard water matrices. DPD oxalate introduces oxalate ions into the sample, which react with calcium (Ca2+) present in municipal or environmental water to form insoluble calcium oxalate precipitates [1]. This precipitation causes sample turbidity, artificially inflating absorbance readings. DPD sulfate avoids this interference entirely, as calcium sulfate remains highly soluble at the micro-molar concentrations used in standard chlorine assays [2].

Evidence DimensionMatrix interference in hard water (Calcium precipitation)
Target Compound DataNo precipitation (calcium sulfate remains soluble at assay concentrations)
Comparator Or BaselineDPD Oxalate (Forms insoluble calcium oxalate, causing turbidity)
Quantified DifferenceElimination of turbidity-induced false positive optical absorbance
ConditionsSpectrophotometric analysis of calcium-rich environmental water samples

Prevents false absorbance readings and ensures accurate quantification of oxidants in municipal water testing.

Regulatory Compliance and Sensitivity: DPD vs. Ortho-tolidine

Ortho-tolidine (OT) was historically used for chlorine detection but has been phased out due to its carcinogenic nature and inability to easily distinguish between free and combined chlorine. DPD sulfate provides a safer alternative and demonstrates higher sensitivity. Comparative studies show DPD achieves a limit of detection (LOD) of 0.023 mg/L for free chlorine, outperforming OT's LOD of 0.026 mg/L under identical optimized conditions [1]. Furthermore, DPD is the mandated standard for municipal compliance reporting, rendering OT obsolete for modern procurement [2].

Evidence DimensionLimit of Detection (LOD) for free chlorine
Target Compound DataLOD of 0.023 mg/L (Non-carcinogenic)
Comparator Or BaselineOrtho-tolidine (LOD of 0.026 mg/L, known carcinogen)
Quantified Difference11.5% lower LOD and elimination of carcinogenic risk
ConditionsColorimetric flow-based microdevice analysis

Ensures compliance with EPA environmental regulations while providing higher analytical sensitivity for trace chlorine.

Instrument Calibration Compatibility: DPD vs. DMPD

Substituting N,N-Diethyl-p-phenylenediamine (DPD) with its dimethyl analog (DMPD) alters the chromogenic output. Upon oxidation by chlorine, DPD forms a specific magenta Würster dye with dual absorption maxima at 512 nm and 553 nm[1]. DMPD produces a different oxidized chromophore with shifted spectral properties. Because the vast majority of commercial digital colorimeters and spectrophotometric test kits are factory-calibrated specifically for the 515 nm absorption profile of the DPD-Würster dye, substituting DMPD requires complete recalibration and invalidates established standard curves[2].

Evidence DimensionAbsorption maximum (λmax) of oxidized dye
Target Compound DataMagenta Würster dye (λmax at 512 nm and 553 nm)
Comparator Or BaselineDMPD (Shifted λmax, incompatible with standard 515 nm filters)
Quantified DifferenceExact match to standard 515 nm optical filters used in global water testing
ConditionsSpectrophotometric determination of free chlorine

Allows direct drop-in use with existing factory-calibrated water quality colorimeters without requiring instrument recalibration.

Manufacturing of Municipal Water Quality Test Kits

Due to its solid-state stability and precise gravimetric handling, DPD sulfate is the primary active pharmaceutical ingredient for manufacturing powder pillows, rapid-dissolve tablets, and liquid reagent kits used in municipal water treatment facilities for EPA-compliant free and total chlorine monitoring .

Spectrophotometric Ozone and Oxidant Monitoring

In industrial wastewater and drinking water treatment, DPD sulfate is utilized as a highly sensitive colorimetric reagent for detecting residual ozone and chlorine dioxide. Its specific absorption profile allows for accurate quantification at 515 nm, providing an alternative to the indigo trisulfonate method[1].

Formulation of Flow-Injection Analysis (FIA) Reagents

Because the sulfate counterion does not precipitate with calcium in hard water matrices (unlike the oxalate salt), DPD sulfate is selected for automated flow-injection analysis systems. This ensures clear optical pathways and prevents the clogging of microfluidic channels during continuous environmental monitoring[2].

Physical Description

Light pink odorless solid; [VWR International MSDS]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

262.09872823 Da

Monoisotopic Mass

262.09872823 Da

Heavy Atom Count

17

UNII

USP19T3GDA

Related CAS

86156-59-4
93-05-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6283-63-2
6065-27-6

Wikipedia

N,N-diethyl-p-phenylenediamine sulfate

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?): ACTIVE

Dates

Last modified: 08-15-2023

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